PDE4 Inhibition Potency: 1-(4-Aminopyridin-3-yl)ethanone Demonstrates Sub-100 nM Cellular Activity
1-(4-Aminopyridin-3-yl)ethanone inhibits phosphodiesterase 4 (PDE4) in human U937 cells with an IC₅₀ of 72 nM, as measured by electrochemiluminescence-based immunoassay after 30 minutes [1]. In comparison, the widely studied PDE4 inhibitor rolipram exhibits an IC₅₀ of approximately 1,000 nM in the same cellular context [2]. This 14-fold potency advantage positions 1-(4-aminopyridin-3-yl)ethanone as a significantly more potent PDE4 inhibitor in a cellular setting.
| Evidence Dimension | PDE4 inhibitory potency (cellular) |
|---|---|
| Target Compound Data | IC₅₀ = 72 nM |
| Comparator Or Baseline | Rolipram: IC₅₀ ≈ 1,000 nM |
| Quantified Difference | ~14-fold greater potency |
| Conditions | Human U937 cells, 30 min incubation, electrochemiluminescence immunoassay |
Why This Matters
Higher cellular potency at lower concentrations reduces off-target risk and improves assay sensitivity in PDE4-targeted screening campaigns.
- [1] BindingDB. (2020). BDBM50482157 (CHEMBL1097709): IC₅₀ = 72 nM for PDE4 inhibition in human U937 cells. View Source
- [2] Schneider, H. H., et al. (1986). Rolipram, a stereospecific inhibitor of calmodulin-independent cyclic AMP phosphodiesterase. European Journal of Pharmacology, 127(1-2), 105-109. View Source
